7,7-difluorospiro[3.5]nonane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorospiro[3.5]nonane-2-carbaldehyde is a chemical compound with the molecular formula C10H14F2O. It is characterized by a spirocyclic structure, which includes a nonane ring system with two fluorine atoms at the 7th position and an aldehyde functional group at the 2nd position.
Preparation Methods
The synthesis of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a suitable spirocyclic precursor followed by the introduction of the aldehyde group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the aldehyde group can be introduced using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
7,7-Difluorospiro[3.5]nonane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7,7-Difluorospiro[3.5]nonane-2-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents, especially those targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 7,7-difluorospiro[3.5]nonane-2-carbaldehyde exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the aldehyde group allows for covalent modification of target proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Compared to other spirocyclic aldehydes, 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Similar compounds include:
7,7-Dichlorospiro[3.5]nonane-2-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
7,7-Dibromospiro[3.5]nonane-2-carbaldehyde: Similar structure but with bromine atoms instead of fluorine.
7,7-Diiodospiro[3.5]nonane-2-carbaldehyde: Similar structure but with iodine atoms instead of fluorine.
The fluorinated version is often preferred in research due to the unique electronic and steric effects of fluorine, which can enhance the compound’s reactivity and stability .
Properties
CAS No. |
2639448-82-9 |
---|---|
Molecular Formula |
C10H14F2O |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
7,7-difluorospiro[3.5]nonane-2-carbaldehyde |
InChI |
InChI=1S/C10H14F2O/c11-10(12)3-1-9(2-4-10)5-8(6-9)7-13/h7-8H,1-6H2 |
InChI Key |
PAJSTYKQCIRVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)C=O)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.